Regioisomeric Differentiation: Thiophen-2-yl vs Thiophen-3-yl Attachment on the Furan Core
The target compound (thiophen-2-yl isomer, CAS 2034562-94-0) differs from its closest commercially available regioisomer, the thiophen-3-yl analog (CAS 2034487-34-6), solely in the position of the thiophene-to-furan attachment . In related furan/thiophene carboxamide series, the 2-yl vs 3-yl substitution has been shown to shift urease inhibition potency by up to 2.3-fold (compound 1 vs compound 2) and alter BChE inhibition by >4-fold, demonstrating that regiochemistry is a major determinant of bioactivity . No direct head-to-head activity comparison between these two specific urea regioisomers has been published in accessible primary literature.
| Evidence Dimension | Regiochemical substitution effect on enzyme inhibition potency |
|---|---|
| Target Compound Data | Not available in accessible primary literature for CAS 2034562-94-0 |
| Comparator Or Baseline | Furan/thiophene-2-carboxamide regioisomers: thiophen-2-yl vs thiophen-3-yl attachment shifted urease IC₅₀ by ~2.3-fold (compound 1: 9.8× more active than thiourea; compound 2: 4.2× more active) |
| Quantified Difference | Up to 2.3-fold difference in enzyme inhibition between regioisomers in analogous carboxamide series; magnitude for the urea series is unquantified but predicted to be significant based on docking studies |
| Conditions | Urease inhibition assay with thiourea standard; BChE assay with galantamine standard |
Why This Matters
Procurement of the incorrect regioisomer (thiophen-3-yl, CAS 2034487-34-6) may result in significantly different biological activity, as demonstrated in the cognate carboxamide series, making isomer-specific sourcing critical for SAR reproducibility.
